Methyl 3-bromo-4-methoxy-5-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

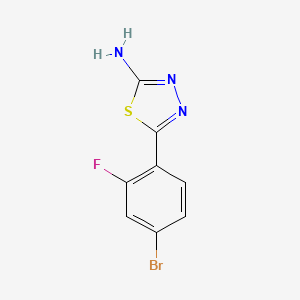

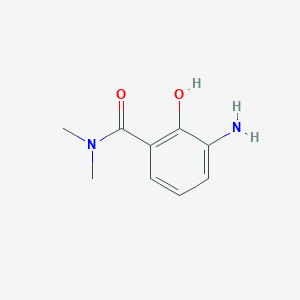

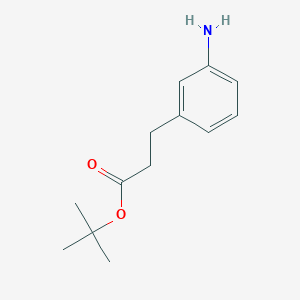

Methyl 3-bromo-4-methoxy-5-nitrobenzoate (MBMN) is an organic compound of the benzene family, commonly used in a variety of applications related to organic synthesis and scientific research. MBMN is a versatile compound, which has been used in a variety of applications, such as the synthesis of pharmaceuticals, agrochemicals, and other compounds. MBMN has also been used in the synthesis of a range of other compounds, including dyes, fragrances, and polymers. In addition, MBMN has been used in the synthesis of a range of other compounds, including dyes, fragrances, and polymers.

Wissenschaftliche Forschungsanwendungen

Uncommon Formation of Spiro Orthoesters

In a study by Balsamo et al. (1991), the reaction of a cephem derivative with bromine in methanol resulted in the unexpected formation of 4-spiro orthoesters, including products related to Methyl 3-bromo-4-methoxy-5-nitrobenzoate. The study provided insights into the stereochemical outcomes and mechanisms of these reactions (Balsamo et al., 1991).

Photodynamic Therapy Applications

A 2020 study by Pişkin et al. discussed the synthesis and characterization of new zinc phthalocyanine compounds, including derivatives related to this compound. These compounds exhibit high singlet oxygen quantum yield, making them potentially useful as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Crystal Structures in Nucleophilic Substitutions

Research by Chauvière et al. (1995) on the nucleophilic substitution reactions involving compounds like this compound provided valuable insights into the crystal structures and solid-state geometries of these compounds. This information is crucial for understanding their chemical properties and potential applications (Chauvière et al., 1995).

Synthesis of Related Compounds

Yin Dulin (2007) explored the synthesis of related compounds, like 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, derived from reactions similar to those involving this compound. This research contributes to the understanding of efficient synthesis processes for such compounds (Yin Dulin, 2007).

Potential in Photostabilization

A study by Soltermann et al. (1995) examined the generation and quenching of singlet molecular oxygen by compounds including methyl 2-methoxybenzoate, related to this compound. These compounds, especially in their ester forms, can be used as efficient dopant agents against O2(1Δg)-mediated degradation, highlighting their potential in photostabilization applications (Soltermann et al., 1995).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 4-(bromomethyl)benzoate”, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Similar precautions should be taken when handling “Methyl 3-bromo-4-methoxy-5-nitrobenzoate”.

Eigenschaften

IUPAC Name |

methyl 3-bromo-4-methoxy-5-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO5/c1-15-8-6(10)3-5(9(12)16-2)4-7(8)11(13)14/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUNSACBIXMAPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589914 |

Source

|

| Record name | Methyl 3-bromo-4-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40258-73-9 |

Source

|

| Record name | Methyl 3-bromo-4-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)

![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)